1-Methyl-5-vinyltetrazole
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Overview
Description
1-Methyl-5-vinyltetrazole is a heterocyclic organic compound that features a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-vinyltetrazole can be synthesized through the alkylation of 5-vinyltetrazole with methyl iodide in the presence of triethylamine in acetonitrile solution . The reaction typically yields a mixture of isomeric 1-methyl- and 2-methyl-5-vinyltetrazoles in a 1:1 ratio . Another method involves the alkylation of 5-(β-dimethylaminoethyl)tetrazole with dimethyl sulfate, followed by the elimination of the proton from the α-methylene groups of the quaternary ammonium cations .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-vinyltetrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form various oxidized derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Alkylating Agents: Methyl iodide and dimethyl sulfate are commonly used for alkylation reactions.
Major Products:
Scientific Research Applications
1-Methyl-5-vinyltetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-vinyltetrazole involves its interaction with various molecular targets and pathways:
Alkylation Reactions: The compound undergoes alkylation at the nitrogen atoms, leading to the formation of zwitterions, which then undergo cleavage of the nitrogen-carbon bond.
Electrophilic Attack: The rate-determining step in its reactions often involves the electrophilic attack on an H-complex of the heterocycle with triethylamine.
Comparison with Similar Compounds
1-Methyl-5-vinyltetrazole can be compared with other similar compounds, such as:
5-Vinyltetrazole: This compound lacks the methyl group and has different reactivity and applications.
1,2,3-Triazole: Another nitrogen-rich heterocycle with similar energetic properties but different structural and chemical characteristics.
Uniqueness: this compound is unique due to its specific combination of a vinyl group and a tetrazole ring, which imparts distinct chemical properties and reactivity compared to other tetrazoles and triazoles.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, medicine, and materials science.
Properties
CAS No. |
15284-40-9 |
---|---|
Molecular Formula |
C4H6N4 |
Molecular Weight |
110.12 g/mol |
IUPAC Name |
5-ethenyl-1-methyltetrazole |
InChI |
InChI=1S/C4H6N4/c1-3-4-5-6-7-8(4)2/h3H,1H2,2H3 |
InChI Key |
DGRZUOBKGWHXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)C=C |
Origin of Product |
United States |
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